molecular formula C4H8ClF2N B8211795 (2R)-2-(difluoromethyl)azetidine hydrochloride

(2R)-2-(difluoromethyl)azetidine hydrochloride

Cat. No.: B8211795
M. Wt: 143.56 g/mol
InChI Key: JKVDCRCWKQTOLN-AENDTGMFSA-N
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Description

(2R)-2-(difluoromethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (2R)-2-(difluoromethyl)azetidine hydrochloride typically involves the introduction of the difluoromethyl group into the azetidine ring. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes. These include electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(2R)-2-(difluoromethyl)azetidine hydrochloride undergoes several types of chemical reactions due to the presence of the azetidine ring and the difluoromethyl group. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Addition: The azetidine ring can undergo addition reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R)-2-(difluoromethyl)azetidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-(difluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. The azetidine ring’s strain-driven reactivity also plays a role in its interactions with enzymes and receptors, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

(2R)-2-(difluoromethyl)azetidine hydrochloride can be compared with other similar compounds, such as:

    (2R)-2-(trifluoromethyl)azetidine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in chemical reactivity and biological activity.

    (2R)-2-(fluoromethyl)azetidine: The presence of a single fluorine atom in the fluoromethyl group can result in distinct chemical properties compared to the difluoromethyl group.

    (2R)-2-(methyl)azetidine: The absence of fluorine atoms in the methyl group can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in the specific effects of the difluoromethyl group on its chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2R)-2-(difluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDCRCWKQTOLN-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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